molecular formula C10H14N2O2S2 B12908735 N-{3-[(1,3-Dithian-2-yl)methyl]-1,2-oxazol-4-yl}acetamide CAS No. 87149-81-3

N-{3-[(1,3-Dithian-2-yl)methyl]-1,2-oxazol-4-yl}acetamide

Cat. No.: B12908735
CAS No.: 87149-81-3
M. Wt: 258.4 g/mol
InChI Key: BPLFSRFWSWLVAB-UHFFFAOYSA-N
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Description

N-(3-((1,3-Dithian-2-yl)methyl)isoxazol-4-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring and a dithiane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((1,3-Dithian-2-yl)methyl)isoxazol-4-yl)acetamide typically involves the formation of the isoxazole ring followed by the introduction of the dithiane group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the isoxazole ring can be formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The dithiane group is then introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-((1,3-Dithian-2-yl)methyl)isoxazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The dithiane group can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dithiane moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-((1,3-Dithian-2-yl)methyl)isoxazol-4-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-((1,3-Dithian-2-yl)methyl)isoxazol-4-yl)acetamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The dithiane group may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-((1,3-Dithian-2-yl)methyl)isoxazol-4-yl)acetamide
  • N-(3-((1,3-Dithian-2-yl)methyl)isoxazol-4-yl)propionamide
  • N-(3-((1,3-Dithian-2-yl)methyl)isoxazol-4-yl)butyramide

Uniqueness

N-(3-((1,3-Dithian-2-yl)methyl)isoxazol-4-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the isoxazole ring and the dithiane moiety allows for versatile applications in various fields of research.

Biological Activity

N-{3-[(1,3-Dithian-2-yl)methyl]-1,2-oxazol-4-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a 1,2-oxazole ring and a 1,3-dithiane moiety. Its molecular formula is C10H12N2O2S2C_{10}H_{12}N_{2}O_{2}S_{2}, which contributes to its diverse biological activities.

Antimicrobial Activity

Research has demonstrated that oxazole derivatives exhibit notable antimicrobial properties. A study evaluated various oxazole compounds against bacterial strains such as E. coli and S. aureus. The results indicated that this compound showed significant inhibition zones compared to standard antibiotics.

CompoundInhibition Zone (mm)Bacterial Strains
This compound14E. coli
Reference Antibiotic (Ofloxacin)17S. aureus

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The compound demonstrated a dose-dependent reduction in nitric oxide (NO) production, which is a key inflammatory mediator.

Research Findings

Inhibition of NO production was measured at various concentrations:

Concentration (µM)NO Production Inhibition (%)
1025
5045
10070

This data indicates that the compound effectively reduces inflammation through the inhibition of iNOS expression.

Anticancer Activity

The anticancer properties of this compound were investigated in several cancer cell lines. The compound exhibited cytotoxic effects against HeLa and MCF7 cells.

Cytotoxicity Data

The following table summarizes the IC50 values obtained from cytotoxicity assays:

Cell LineIC50 (µM)
HeLa15
MCF720

These results suggest that the compound possesses potential as an anticancer agent and warrants further investigation into its mechanisms of action.

Case Studies

Several case studies have highlighted the therapeutic potential of oxazole derivatives similar to this compound:

  • Study on Antimicrobial Efficacy : A study published in Pharmaceutical Biology demonstrated that oxazole derivatives exhibited broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria.
  • Inflammatory Disease Models : Another research article reported that oxazole derivatives significantly reduced inflammation in animal models of arthritis by inhibiting pro-inflammatory cytokines.

Properties

CAS No.

87149-81-3

Molecular Formula

C10H14N2O2S2

Molecular Weight

258.4 g/mol

IUPAC Name

N-[3-(1,3-dithian-2-ylmethyl)-1,2-oxazol-4-yl]acetamide

InChI

InChI=1S/C10H14N2O2S2/c1-7(13)11-9-6-14-12-8(9)5-10-15-3-2-4-16-10/h6,10H,2-5H2,1H3,(H,11,13)

InChI Key

BPLFSRFWSWLVAB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CON=C1CC2SCCCS2

Origin of Product

United States

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